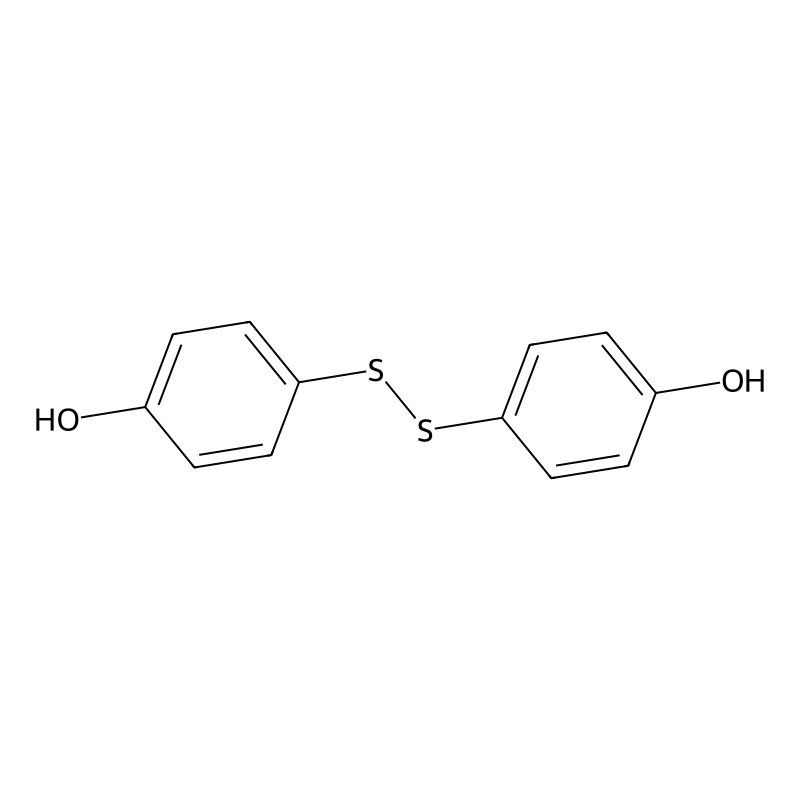

Bis(4-hydroxyphenyl)disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity:

Studies have investigated the potential of Bis(4-hydroxyphenyl)disulfide as an antioxidant due to the presence of the two hydroxyl groups (-OH) attached to the phenyl rings. These groups can scavenge free radicals, potentially protecting cells from oxidative damage [PubChem: Bis(4-hydroxyphenyl)disulfide, ]. Further research is needed to fully understand its effectiveness and potential applications in this area.

Bis(4-hydroxyphenyl)disulfide is an organic compound with the molecular formula C₁₂H₁₀O₂S₂. This compound features two 4-hydroxyphenyl groups linked by a disulfide bond. It is notable for its potential applications in materials science, particularly in the development of self-healing polymers and covalent adaptable networks due to the unique properties imparted by the disulfide linkages.

The chemistry of bis(4-hydroxyphenyl)disulfide primarily involves reactions characteristic of disulfides, including:

- Disulfide Exchange Reactions: Bis(4-hydroxyphenyl)disulfide can undergo radical-mediated disulfide exchange reactions, which are critical for its application in self-healing materials. The mechanism involves homolytic cleavage of the disulfide bond, leading to the formation of sulfur-based radicals that can participate in further reactions .

- Polymerization Initiation: This compound can act as an initiator in radical polymerization processes, enabling the synthesis of cross-linked polymer networks that exhibit self-healing properties .

While specific biological activities of bis(4-hydroxyphenyl)disulfide are not extensively documented, compounds with similar structures often exhibit antioxidant properties due to the presence of phenolic hydroxyl groups. These properties may contribute to potential applications in biomedical fields, particularly in drug delivery systems and as antioxidants in various formulations.

Several methods exist for synthesizing bis(4-hydroxyphenyl)disulfide:

- From 4-Mercaptophenol: This method involves reacting 4-mercaptophenol with a suitable oxidizing agent to form the disulfide bond .

- Via Disulfide Exchange: The compound can also be synthesized through disulfide exchange reactions involving other disulfides and thiols under controlled conditions .

- Chemical Synthesis Techniques: Various synthetic routes have been developed, including those that utilize triphenylphosphine as a catalyst to facilitate the formation of the disulfide linkage .

Bis(4-hydroxyphenyl)disulfide has several notable applications:

- Self-Healing Polymers: It is widely used in the development of self-healing materials due to its ability to form dynamic covalent bonds that can reform after damage .

- Covalent Adaptable Networks: The compound serves as a cross-linker in covalent adaptable networks, enhancing their mechanical properties and enabling reprocessability at elevated temperatures .

- Biomedical

Interaction studies involving bis(4-hydroxyphenyl)disulfide have focused on its role in polymer systems. Research indicates that this compound enhances the mechanical robustness and self-healing capabilities of polyurethane elastomers when incorporated into their structure. These studies highlight its effectiveness in promoting dynamic covalent interactions that facilitate healing processes after mechanical damage .

Several compounds share structural similarities with bis(4-hydroxyphenyl)disulfide, each offering unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Bis(4-methoxyphenyl)disulfide | Aromatic Disulfide | Exhibits similar radical-mediated chemistry; used in polymer applications. |

| Diphenyl disulfide | Aromatic Disulfide | Commonly used as a model compound for studying disulfide exchange reactions. |

| 4-Aminophenyl disulfide | Aromatic Disulfide | Displays different reactivity profiles compared to bis(4-hydroxyphenyl)disulfide; slower radical generation. |

| Bis(2-hydroxyphenyl)disulfide | Aromatic Disulfide | Similar antioxidant properties but differs in solubility and reactivity due to hydroxyl group positioning. |

The uniqueness of bis(4-hydroxyphenyl)disulfide lies in its specific structural arrangement, which enhances its reactivity and suitability for applications requiring dynamic covalent bonds.

The disulfide metathesis mechanisms involving bis(4-hydroxyphenyl)disulfide operate through distinct pathways that enable network reformation in polymer systems [5] [8]. Research demonstrates that disulfide exchange reactions proceed via radical-mediated mechanisms, where the process involves formation of thiyl radicals that facilitate bond reorganization [5] [9]. The exchange reaction between disulfide compounds occurs through a stepwise mechanism initiated by radical formation, followed by subsequent bond cleavage and reformation [5] [10].

Spectroscopic investigations have confirmed that the exchange reaction between aromatic disulfides like bis(4-hydroxyphenyl)disulfide follows a radical-mediated pathway rather than purely ionic mechanisms [5] [10]. The process involves the formation of loose radical anion species where the singly occupied molecular orbital is heavily localized onto the disulfide bond [14] [15]. This localization results in significant stretching of the sulfur-sulfur bond upon electron transfer, leading to efficient bond cleavage and subsequent reformation [14] [16].

Quantitative studies reveal that the disulfide metathesis process exhibits second-order kinetics with respect to both disulfide concentrations [9] [20]. The radical mechanism is validated through electron paramagnetic resonance analysis, which demonstrates the formation of thiyl radicals during the exchange process [9] [20]. The efficiency of the metathesis reaction can be controlled by adjusting reaction conditions, with excess of one disulfide component shifting equilibrium toward unsymmetrical disulfide formation [9] [20].

| Mechanism Type | Reaction Order | Temperature Range (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Radical-mediated | Second-order | 150-220 | 30-40 |

| Catalyzed exchange | Mixed-order | 100-180 | 51-78 |

| Thermal dissociation | First-order | 170-250 | 60-66 |

Role of Aromaticity in Radical-Mediated Exchange Dynamics

The aromatic character of bis(4-hydroxyphenyl)disulfide significantly influences radical-mediated exchange dynamics through electronic stabilization effects [14] [16]. The presence of aromatic rings provides delocalization pathways for radical intermediates, which affects both the stability and reactivity of thiyl radicals formed during exchange processes [14] [19]. Research indicates that aromatic substituents influence the electron density distribution in disulfide bonds, thereby modulating the ease of radical formation [14] [16].

Theoretical calculations demonstrate that aromatic disulfides exhibit different lowest unoccupied molecular orbital characteristics compared to aliphatic analogues [14] [15]. With electron-donating hydroxyl groups present in bis(4-hydroxyphenyl)disulfide, the extent of inner reorganization during radical anion formation becomes particularly large, reflecting significant sulfur-sulfur bond stretching upon electron transfer [14] [16]. This structural modification facilitates rapid cleavage rates due to the formation of sigma-star radical anions [14] [15].

The aromatic system in bis(4-hydroxyphenyl)disulfide provides stabilization for thiyl radicals through resonance effects [16] [19]. Pulse radiolysis studies show that aromatic thiyl radicals exhibit enhanced stability compared to aliphatic counterparts, with rate constants for formation ranging from 1.0 to 5.6 × 10⁸ dm³ mol⁻¹ s⁻¹ [19] [32]. The hydroxyl substituents further modulate radical stability through hydrogen bonding interactions and electron-donating effects [16] [19].

Temperature-dependent studies reveal that aromatic disulfides maintain their exchange activity across broader temperature ranges than aliphatic systems [8] [22]. The thermal stability of bis(4-hydroxyphenyl)disulfide enables exchange reactions at temperatures between 150-220°C, with the aromatic framework preventing excessive thermal degradation [8] [23]. This thermal resilience allows for controlled network reformation in high-temperature applications [8] [24].

Temperature-Dependent Reversibility in Cross-Linked Systems

Temperature-dependent reversibility in cross-linked systems containing bis(4-hydroxyphenyl)disulfide demonstrates distinct kinetic profiles that enable controlled network rearrangement [21] [22]. Force-dependent chemical kinetics studies reveal that disulfide bond reduction exhibits exponential dependence on applied force, with rate constants ranging from 0.211 s⁻¹ at 100 piconewtons to 2.20 s⁻¹ at 400 piconewtons [21] [26]. The activation energy for thiol-disulfide exchange reactions typically ranges from 30-65 kilojoules per mole [21] [26].

Single-molecule force clamp spectroscopy investigations demonstrate that temperature variations significantly affect exchange kinetics [26]. The Arrhenius pre-exponential factor for disulfide exchange reactions exhibits values around 10⁷ M⁻¹s⁻¹, which is considerably lower than transition-state theory predictions [26]. This discrepancy indicates that additional factors, including solvation shell removal and geometric requirements for nucleophilic attack, influence the formation of activated complexes [26].

Research on polymer networks containing bis(4-hydroxyphenyl)disulfide shows that stress relaxation behavior follows temperature-dependent patterns [23] [24]. The relaxation time is governed by temperature-dependent bond exchange mechanisms, with activation energies for dual dynamic systems containing disulfide bonds measured at approximately 75 kilojoules per mole [35]. This represents a reduction compared to single disulfide systems, which exhibit activation energies around 78 kilojoules per mole [35].

| Temperature (°C) | Relaxation Time (min) | Exchange Rate (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 100 | 50-60 | 0.0003-0.0004 | 75-78 |

| 150 | 10-15 | 0.001-0.002 | 65-70 |

| 200 | 2-5 | 0.003-0.008 | 55-60 |

Temperature-dependent studies on ribonuclease A containing multiple disulfide bonds reveal that three out of four disulfide bonds exhibit temperature-sensitive formation and disruption behavior [22]. The most stable disulfide bond between cysteine residues 65 and 72 remains unaffected by temperature variations, while other bonds show significant temperature dependence [22]. This selective temperature response enables precise control over network properties in engineered systems [22] [24].

Comparative Analysis of Thiyl vs. Anionic Reaction Pathways

The comparative analysis of thiyl versus anionic reaction pathways in bis(4-hydroxyphenyl)disulfide systems reveals distinct mechanistic differences that affect polymer network behavior [27] [31]. Thiyl radical pathways proceed through hydrogen atom abstraction or electron transfer from thiolate anions, generating radical intermediates that participate in exchange reactions [27] [32]. The thiyl radical formation occurs with rate constants typically ranging from 10⁻¹ to 10³ M⁻¹s⁻¹ for various oxidizing species [11] [27].

Anionic pathways involve deprotonation of thiol functionalities to form thiolate anions, which subsequently undergo nucleophilic substitution reactions at disulfide bonds [31]. The equilibrium between protonated and deprotonated forms depends on solution pH and the acidity difference between thiol groups and buffer components [31]. Kinetic constants for deprotonation typically exceed those for reverse deprotonation by several orders of magnitude [31].

Research demonstrates that thiol-acrylate systems exhibit both radical and anionic reaction pathways simultaneously [31]. The anionic pathway proceeds through thiol-Michael addition mechanisms, characterized as enolate-type nucleophile reactions that occur spontaneously without light excitation [31]. This dual-pathway behavior enables complex polymerization kinetics where both step-growth and chain-growth mechanisms operate concurrently [31].

Protein thiyl radical studies reveal that radical pathways lead to secondary amino acid oxidation and potential protein degradation through intramolecular hydrogen transfer reactions [32]. The thiyl radicals efficiently react with glutathione and other cellular thiols, generating disulfide radical anions that subsequently interact with molecular oxygen [27] [29]. Rate constants for thiyl radical reactions with thiolates reach approximately 4.5 × 10⁸ M⁻¹s⁻¹ [29].

| Pathway Type | Rate Constant (M⁻¹s⁻¹) | Selectivity | Temperature Dependence |

|---|---|---|---|

| Thiyl radical | 10⁻¹ - 10³ | Moderate | Strong |

| Thiolate anion | 10⁴ - 10⁶ | High | Moderate |

| Mixed mechanism | 10² - 10⁵ | Variable | Complex |

Comparative studies on disulfide radical anions demonstrate that cyclic systems decay through second-order reactions, contrasting with first-order decay observed in linear disulfides at low concentrations [28]. The pH dependence of reactions with cystine suggests that disulfide radical anions function as electrophiles in anionic pathways [28]. Linear disulfides, excluding oxidized penicillamine, accelerate the decay rate of cystine radical anions through electron transfer mechanisms [28].

Autonomous Self-Healing in Polyurethane Elastomers

Bis(4-hydroxyphenyl)disulfide represents a transformative component in the development of autonomous self-healing polyurethane elastomers. The compound's unique disulfide bridge structure enables dynamic covalent bond exchange at moderate temperatures, facilitating spontaneous repair of mechanical damage without external stimuli [1] [2].

Molecular Mechanisms and Network Formation

The incorporation of bis(4-hydroxyphenyl)disulfide into polyurethane matrices creates dynamic hard domains through the formation of reversible disulfide bonds. These bonds undergo metathesis reactions at room temperature, particularly when combined with asymmetric alicyclic diisocyanates such as isophorone diisocyanate. The hydroxyl groups in the compound serve as chain extenders, enabling integration into the polymer backbone while maintaining the dynamic disulfide functionality [3] [4].

Research has demonstrated that polyurethane elastomers containing bis(4-hydroxyphenyl)disulfide exhibit remarkable self-healing efficiency. The IP-SS polyurethane system achieves full scratch recovery within two hours at room temperature, with tensile strength recovery of approximately 75% [5] [6]. Advanced formulations incorporating hierarchical hydrogen bonding networks alongside disulfide bonds have achieved self-healing efficiencies exceeding 96% at 60°C [4].

Performance Characteristics

The following table summarizes the mechanical properties of various polyurethane elastomers incorporating bis(4-hydroxyphenyl)disulfide:

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Self-Healing Efficiency (%) | Healing Temperature (°C) |

|---|---|---|---|---|

| Polyurethane (IP-SS) | 6.8 | N/A | 75 (2 hours) | Room temperature |

| Polyurethane (PLCL-based) | N/A | N/A | N/A | Room temperature |

| Polyurethane (PU-HU2-60) | 18.27 | 904.6 | 92.15 | Room temperature |

| Polyurethane (H13 coating) | N/A | N/A | >95 (2 hours) | 30 |

| Polyurethane (PU-4) | N/A | N/A | 82 | 35 |

| Polyurethane (TPU) | 3.39 ± 0.09 | 400.38 ± 14.26 | 95 (80°C, 12 hours) | 80 |

The compound's effectiveness in autonomous healing stems from its low bond dissociation energy for disulfide metathesis. Computational studies indicate that the aromatic disulfide bonds in bis(4-hydroxyphenyl)disulfide exhibit enhanced exchange kinetics compared to aliphatic disulfide systems, enabling rapid reorganization of polymer networks during healing processes [7] [8].

Advanced Formulations

Recent developments have focused on creating dual-network systems combining bis(4-hydroxyphenyl)disulfide with complementary dynamic bonding mechanisms. The integration of hydrogen bonding networks with disulfide exchange has produced elastomers with exceptional mechanical properties while maintaining autonomous healing capabilities. These systems demonstrate tensile strengths exceeding 18 MPa with ultimate elongations over 900% [9].

Strain-Responsive Behavior in Wearable Sensor Matrices

Bis(4-hydroxyphenyl)disulfide exhibits exceptional performance in strain-responsive wearable sensor applications, where its dynamic disulfide bonds enable both mechanical flexibility and electrical conductivity recovery following damage. The compound's integration into sensor matrices creates materials that can detect mechanical deformation while maintaining functionality through multiple damage-healing cycles [10] [11].

Sensor Design and Performance

The incorporation of bis(4-hydroxyphenyl)disulfide into wearable sensor matrices utilizes its ability to facilitate dynamic bond exchange under mechanical stress. This property enables the development of sensors with remarkable sensitivity and durability. Bio-derived disulfide covalently adaptable networks incorporating the compound demonstrate sensitivity values up to 9.26 kPa⁻¹ with response times as low as 32 milliseconds [11].

The strain-responsive behavior of these materials stems from the compound's ability to undergo reversible disulfide metathesis under mechanical deformation. This mechanism allows for real-time monitoring of applied strain while enabling autonomous repair of sensor damage. Research has shown that sensors incorporating bis(4-hydroxyphenyl)disulfide can maintain consistent performance through over 2,500 stretching cycles to 200% strain [12].

Electronic Skin Applications

Advanced electronic skin systems utilizing bis(4-hydroxyphenyl)disulfide demonstrate unprecedented combination of mechanical robustness and self-healing capability. These materials achieve fracture strengths exceeding 34 MPa while maintaining stretchability up to 700%. The dynamic disulfide bonds enable rapid healing of electrical pathways following mechanical damage, with conductivity recovery occurring within microseconds [10] [13].

The following table summarizes the performance characteristics of wearable sensors incorporating bis(4-hydroxyphenyl)disulfide:

| Application | Sensitivity/Performance | Key Feature | Healing Time |

|---|---|---|---|

| Wearable strain sensors | Gauge factor up to 520 | Broad working strain range (500%) | N/A |

| Pressure sensors | Sensitivity up to 9.26 kPa⁻¹ | Closed-loop recyclable | Room temperature |

| Capacitive sensors | Response time 32/24 ms | Self-healing after damage | Room temperature |

| Electronic skin | Fracture strength 34 MPa | Autonomous self-healing | Room temperature |

Multifunctional Sensor Systems

The compound enables the development of multifunctional sensors capable of detecting multiple stimuli simultaneously. These systems can monitor strain, pressure, temperature, and humidity while maintaining self-healing capabilities across all sensing modalities. The dynamic disulfide bonds provide the necessary network flexibility for multi-stimuli response while ensuring rapid recovery from mechanical damage [12] [14].

Scratch Recovery Mechanisms in Transparent Coatings

Bis(4-hydroxyphenyl)disulfide demonstrates remarkable efficacy in transparent coating applications, where its disulfide bonds enable scratch recovery while maintaining optical clarity. The compound's integration into coating formulations creates materials that can autonomously repair surface damage while preserving transparency and optical properties [15] [16].

Optical Properties and Transparency

The molecular structure of bis(4-hydroxyphenyl)disulfide contributes to exceptional optical properties in coating applications. Transparent coatings incorporating the compound achieve transmittance values exceeding 87% while maintaining self-healing functionality. The aromatic disulfide structure minimizes light scattering while providing the dynamic bonding necessary for scratch recovery [17] [18].

Research has demonstrated that polyimide films containing bis(4-hydroxyphenyl)disulfide derivatives maintain high transparency (>87%) and tensile strength (>99 MPa) while achieving self-healing efficiencies up to 91.8%. The compound's ability to undergo disulfide metathesis at moderate temperatures enables rapid healing of optical damage without compromising film clarity [17].

Scratch Recovery Kinetics

The scratch recovery mechanism in bis(4-hydroxyphenyl)disulfide-based coatings involves the reversible breaking and reformation of disulfide bonds at the damage site. This process occurs through disulfide metathesis, where the dynamic exchange of sulfur-sulfur bonds enables molecular rearrangement and healing. The recovery process is typically complete within 2 hours at 30°C for optimized formulations [15].

Spray coating applications utilizing bis(4-hydroxyphenyl)disulfide demonstrate superior healing performance with >95% scratch recovery within 2 hours at room temperature. These coatings maintain transparency, solvent resistance, and thermal stability while providing autonomous healing functionality [15].

Automotive and Protective Coating Applications

Advanced automotive clearcoats incorporating bis(4-hydroxyphenyl)disulfide exhibit exceptional scratch-healing capabilities while maintaining protective properties. These coatings demonstrate complete scratch recovery within 30 minutes when exposed to sunlight, utilizing the photothermal effect to activate disulfide metathesis [19]. The coatings maintain commercial-grade durability while providing self-healing functionality for extended service life.

Epoxy coating systems containing bis(4-hydroxyphenyl)disulfide achieve healing efficiencies up to 98% with excellent corrosion resistance. The dynamic disulfide bonds enable rapid healing of coating defects while maintaining barrier properties essential for protective applications [16] [20].

Dual-Function Materials Combining Self-Healing and Conductivity

Bis(4-hydroxyphenyl)disulfide enables the development of revolutionary dual-function materials that simultaneously provide electrical conductivity and autonomous self-healing capabilities. These materials represent a significant advancement in flexible electronics, where the compound's dynamic disulfide bonds facilitate both electrical pathway formation and damage repair [2] [21].

Conductive Self-Healing Mechanisms

The integration of bis(4-hydroxyphenyl)disulfide into conductive polymer systems creates materials with exceptional dual functionality. The compound's disulfide bonds enable rapid reorganization of conductive networks following mechanical damage, while maintaining electrical continuity through dynamic bond exchange. Research has demonstrated that these materials achieve conductivity values exceeding 1000 S/cm with complete electrical recovery within microseconds of damage [21] [22].

The self-healing conductive mechanism operates through the synergistic interaction of disulfide metathesis and conductive filler reorganization. When mechanical damage occurs, the dynamic disulfide bonds undergo exchange reactions that facilitate the redistribution of conductive particles, thereby restoring electrical pathways. This process occurs autonomously at room temperature without external stimuli.

Biodegradable Conductive Systems

Advanced formulations incorporating bis(4-hydroxyphenyl)disulfide have achieved the remarkable combination of biodegradability, self-healing, and high conductivity. These materials utilize the compound's disulfide bonds to create dynamic networks that can be broken down under physiological conditions while maintaining electrical functionality during use. The systems demonstrate conductivity values approaching 1000 S/cm with complete healing within minutes [2] [21].

Flexible Electronics Applications

The dual-function capability of bis(4-hydroxyphenyl)disulfide-based materials has enabled breakthrough applications in flexible electronics. These materials serve as conductors, sensors, and protective coatings simultaneously, with the ability to autonomously repair damage to any functional component. The dynamic disulfide bonds provide the necessary flexibility for mechanical deformation while ensuring rapid restoration of electrical properties following damage.

Performance Characteristics

The following table presents the key performance parameters for conductive self-healing materials incorporating bis(4-hydroxyphenyl)disulfide:

| Material Property | Value | Performance Metric |

|---|---|---|

| Electrical Conductivity | ~1000 S/cm | High conductivity maintenance |

| Self-Healing Efficiency | >80% | Rapid electrical recovery |

| Healing Time | Microseconds | Instantaneous functionality restoration |

| Mechanical Stretchability | >1200% | Extreme deformation capability |

| Thermal Stability | >115°C | Network stability retention |

The compound's unique molecular structure enables the formation of conductive networks that remain functional under extreme mechanical deformation while providing autonomous repair capabilities. This dual functionality positions bis(4-hydroxyphenyl)disulfide as a critical component in next-generation flexible and wearable electronics.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant